2-Butoxy-3-chloropyridin-4-OL

Lipophilicity Physicochemical Properties Drug Design

2-Butoxy-3-chloropyridin-4-OL (CAS 1881290-74-9) is a high-purity chlorinated pyridine derivative. Its molecular structure comprises a pyridine core substituted at the 2-position with a butoxy group, at the 3-position with a chlorine atom, and at the 4-position with a hydroxyl group, which exists in a keto-enol tautomeric equilibrium, making it functionally a 2-butoxy-3-chloropyridin-4(1H)-one.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
Cat. No. B8032526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-3-chloropyridin-4-OL
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C(=O)C=CN1)Cl
InChIInChI=1S/C9H12ClNO2/c1-2-3-6-13-9-8(10)7(12)4-5-11-9/h4-5H,2-3,6H2,1H3,(H,11,12)
InChIKeyCAXPIVZZSOTKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Butoxy-3-chloropyridin-4-OL: Key Physicochemical and Structural Profile for Scientific Sourcing


2-Butoxy-3-chloropyridin-4-OL (CAS 1881290-74-9) is a high-purity chlorinated pyridine derivative [1]. Its molecular structure comprises a pyridine core substituted at the 2-position with a butoxy group, at the 3-position with a chlorine atom, and at the 4-position with a hydroxyl group, which exists in a keto-enol tautomeric equilibrium, making it functionally a 2-butoxy-3-chloropyridin-4(1H)-one . This distinct substitution pattern differentiates it from simpler pyridine analogs and positions it as a versatile synthetic intermediate, as detailed in the following sections.

Why 2-Butoxy-3-chloropyridin-4-OL Cannot Be Replaced by Unsubstituted Pyridine Analogs


Direct substitution of 2-Butoxy-3-chloropyridin-4-OL with simpler or differently substituted pyridines fails due to the synergistic effect of its three functional groups on critical properties for research and industrial applications. The lipophilic butoxy chain influences solubility and membrane permeability, the chlorine atom provides a handle for critical cross-coupling reactions, and the 4-hydroxyl/keto group offers a site for further derivatization or influences tautomerism . Replacing it with a compound like 2-Butoxy-3-chloropyridine (CAS 100707-68-4), which lacks the 4-OH group, would eliminate the compound's ability to act as a hydrogen bond donor/acceptor , drastically altering its physicochemical profile and its utility as a specific intermediate in complex molecule synthesis .

Quantifiable Differentiation of 2-Butoxy-3-chloropyridin-4-OL: A Head-to-Head Evidence Guide for Procurement


Enhanced Lipophilicity and PK-relevant Properties Compared to Non-Hydroxylated Analog

The presence of a 4-hydroxyl group in 2-Butoxy-3-chloropyridin-4-OL fundamentally alters its lipophilicity and hydrogen-bonding capacity compared to its direct precursor, 2-Butoxy-3-chloropyridine. The target compound is both a hydrogen bond donor and acceptor, increasing topological polar surface area (TPSA) and reducing LogP, which are critical parameters for molecular recognition and bioavailability. Calculated LogP for 2-Butoxy-3-chloropyridin-4-OL is predicted to be 2.1, compared to a predicted LogP of 3.0 for 2-Butoxy-3-chloropyridine . This difference in lipophilicity (ΔLogP = 0.9) is substantial and dictates different separation behavior and biological compartmentalization .

Lipophilicity Physicochemical Properties Drug Design Agrochemical Development

Divergent Biological Activity Profiles Predicted by PASS Analysis

In silico prediction of activity spectra for substances (PASS) reveals that 2-Butoxy-3-chloropyridin-4-OL possesses a distinct biological activity profile compared to its non-hydroxylated analog. The target compound is predicted to have a high probability of acting as a chloride peroxidase inhibitor (Pa=0.620) and a protein kinase inhibitor (Pa=0.584) [1]. In contrast, the predicted activity profile for 2-Butoxy-3-chloropyridine is dominated by lower-probability activities, such as antimycobacterial (Pa=0.577) and rheumatoid arthritis treatment (Pa=0.499) [2]. The shift in predicted targets demonstrates that the hydroxyl group is not a passive structural feature but a key determinant of biological interaction.

Biological Activity Cheminformatics Target Prediction Drug Discovery

Synthetic Utility as a Protected Pyridinol in Pharmaceutical Intermediate Synthesis

2-Butoxy-3-chloropyridin-4-OL serves as a direct precursor for generating 2-butoxy-3-chloropyridine through deoxygenation, a transformation not possible with simple pyridinols. This property is exploited in patent literature for synthesizing complex polycyclic carbamoylpyridone derivatives, which are key intermediates for HIV integrase inhibitors [1]. The butoxy ether acts as a stable protecting group for the hydroxyl moiety during multi-step syntheses, providing chemoselectivity advantages. The compound's commercial availability at high purity (≥98%) simplifies sourcing for process development [2].

Synthetic Intermediate Process Chemistry HIV Integrase Inhibitors Protecting Group Strategy

Tautomeric Equilibrium and Its Impact on Spectroscopic Identification

The compound exists as a mixture of 2-butoxy-3-chloropyridin-4-ol and 2-butoxy-3-chloropyridin-4(1H)-one tautomers. This tautomeric equilibrium, influenced by solvent and concentration, generates a characteristic and complex NMR spectrum that is distinct from non-tautomerizable analogs . The keto form (MW 201.65) can be the predominant species in the solid state, while the enol form is stabilized in solution, leading to unique spectroscopic signatures useful for identity confirmation . This differentiates it from 3-chloropyridin-4-ol, which also tautomerizes but lacks the diagnostic alkyl chain signals in its 1H NMR spectrum.

Analytical Chemistry Tautomerism NMR Spectroscopy Quality Control

Optimized Application Scenarios for 2-Butoxy-3-chloropyridin-4-OL Based on Quantitative Differentiation


As a High-Purity Intermediate in the Synthesis of Polycyclic Carbamoylpyridone HIV Integrase Inhibitors

Leveraging its role as a protected pyridinol, 2-Butoxy-3-chloropyridin-4-OL is the preferred starting material for synthesizing key intermediates in the dolutegravir and bictegravir class of HIV drugs. The butoxy group serves as a latent hydroxyl protecting group, simplifying the synthetic sequence compared to using unprotected 3-chloropyridin-4-ol, which would require additional protection/deprotection steps [1]. Its commercial availability at ≥98% purity ensures batch-to-batch consistency in process chemistry.

As a Selective Probe in Kinase and Chloride Peroxidase Inhibitor Screening Libraries

Based on PASS predictions showing high probability for chloride peroxidase (Pa=0.620) and protein kinase (Pa=0.584) inhibition, this compound should be prioritized in screening decks targeting these enzymes. Its activity profile diverges significantly from the non-hydroxylated analog, making it a valuable tool for exploring structure-activity relationships (SAR) around pyridine-based inhibitors [2].

For Agrochemical R&D Requiring a Moderately Lipophilic Pyridine Scaffold

The predicted LogP of 2.1 positions 2-Butoxy-3-chloropyridin-4-OL in an optimal lipophilicity range for agrochemical design—lipophilic enough to penetrate plant cuticles but polar enough to be phloem-mobile. This contrasts with the more lipophilic 2-Butoxy-3-chloropyridine (LogP 3.0), which may exhibit poorer translocation and higher soil sorption . This makes it a strategically better scaffold for developing systemic herbicides or fungicides.

As a Reference Standard for Developing Tautomer-Specific Analytical Methods

Due to its well-defined keto-enol tautomerism, 2-Butoxy-3-chloropyridin-4-OL is an ideal model compound for developing and validating NMR and HPLC methods for analyzing tautomeric mixtures. Its distinct spectral features, including alkyl chain signals from the butoxy group, provide unique markers for method optimization, a capability not available with simpler, non-alkylated pyridinols .

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